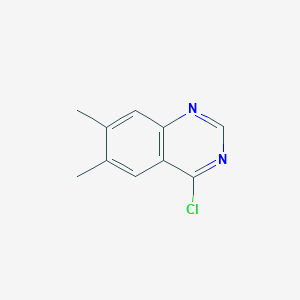

4-Chloro-6,7-dimethylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKQNBCDJYNKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596619 | |

| Record name | 4-Chloro-6,7-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31867-92-2 | |

| Record name | 4-Chloro-6,7-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6,7-dimethylquinazoline Molecular Scaffold

[1]

Executive Summary

4-Chloro-6,7-dimethylquinazoline (CAS: 31867-92-2) is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).[1][2][3][4][5] While its 6,7-dimethoxy analog (the core of Gefitinib and Erlotinib) is more ubiquitous in first-generation EGFR inhibitors, the 6,7-dimethyl variant represents a strategic scaffold for modulating lipophilicity and metabolic stability in drug discovery campaigns.[1]

This guide details the molecular architecture, validated synthetic protocols, and reaction engineering principles required to utilize this scaffold effectively. It is designed for medicinal chemists and process engineers seeking to diversify quinazoline libraries beyond the standard alkoxy-substituted motifs.[1]

Part 1: Molecular Architecture & Electronic Properties[1]

Structural Analysis

The molecule consists of a quinazoline bicyclic system substituted with a chlorine atom at the C4 position and two methyl groups at C6 and C7.

-

C4-Chloro Group: The "warhead" of the molecule.[1] The nitrogen atoms at N1 and N3 withdraw electron density from the pyrimidine ring, making C4 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

). -

6,7-Dimethyl Substitution: Unlike methoxy groups, which are electron-donating via resonance (+M) but withdrawing via induction (-I), methyl groups are weak electron donors via hyperconjugation.[1] This results in a slightly less electron-rich aromatic system compared to the dimethoxy analog, potentially increasing the reactivity of the C4-Cl bond toward nucleophiles.[1]

-

Lipophilicity (cLogP): The replacement of methoxy (-OCH3) with methyl (-CH3) significantly increases the partition coefficient (LogP), enhancing membrane permeability but potentially reducing aqueous solubility.[1]

Quantitative Property Profile

| Property | Value / Prediction | Relevance |

| CAS Number | 31867-92-2 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 192.65 g/mol | Fragment Sizing |

| Predicted LogP | ~3.1 | Higher lipophilicity than dimethoxy analog (~2.[1][2]2) |

| H-Bond Acceptors | 2 (N1, N3) | Kinase Hinge Binding |

| H-Bond Donors | 0 | - |

| Rotatable Bonds | 0 | Rigid Scaffold |

Part 2: Synthetic Pathways (The "Make")[1][6]

The synthesis of this compound typically proceeds via the Traube synthesis method, starting from 4,5-dimethylanthranilic acid.[1] This route is preferred for its scalability and the availability of precursors.

Reaction Scheme Visualization

The following diagram illustrates the two-step synthesis: Cyclization followed by Chlorination.[1]

Figure 1: Synthetic workflow from anthranilic acid precursor to the chlorinated scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

Principle: Thermal condensation of an anthranilic acid derivative with formamide.[1]

-

Reagents: Charge a round-bottom flask with 4,5-dimethylanthranilic acid (1.0 eq) and Formamide (5.0 - 10.0 eq).

-

Reaction: Heat the mixture to 140–160 °C. The solid will dissolve, and the solution will darken. Maintain reflux for 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The quinazolinone intermediate will precipitate as a solid.

-

Purification: Filter the solid, wash extensively with water to remove excess formamide, and dry in a vacuum oven at 60 °C.

-

Checkpoint: 1H NMR should show a singlet around 8.0 ppm (H-2 position) and a broad singlet for the NH.[1]

-

Step 2: Chlorination to this compound

Principle: Conversion of the lactam (tautomer of quinazolinone) to the imidoyl chloride using Phosphoryl Chloride (

-

Safety:

is corrosive and reacts violently with water. Work in a fume hood. -

Reagents: Suspend the dried 6,7-dimethylquinazolin-4(3H)-one (1.0 eq) in neat

(5.0 eq). Optional: Add a catalytic amount of DMF (3-5 drops) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.[1] -

Reaction: Reflux the mixture (approx. 105 °C) for 2–4 hours. The suspension should clear as the starting material is consumed.

-

Quenching (Critical):

-

Remove excess

via rotary evaporation under reduced pressure (use a caustic trap). -

Dissolve the residue in dry Dichloromethane (DCM) or Toluene.

-

Pour the organic solution slowly into a stirred mixture of ice and saturated

or dilute Ammonia. Caution: Exothermic reaction.

-

-

Isolation: Separate the organic layer, dry over anhydrous

, and concentrate. -

Product: The resulting yellow/tan solid is this compound.[1] It is hydrolytically unstable and should be stored under inert gas at 4 °C.

Part 3: Reactivity & Applications (The "Use")[1]

Nucleophilic Aromatic Substitution ( )

The primary utility of this scaffold is the installation of aniline derivatives at the C4 position to generate kinase inhibitors.

Mechanism:

-

Addition: The nucleophilic amine attacks C4, breaking the C=N bond and forming a Meisenheimer-like tetrahedral intermediate.

-

Elimination: The chloride ion is eliminated, re-aromatizing the system.

-

Proton Transfer: Loss of a proton restores the neutral amine (or forms the HCl salt).

Protocol: Coupling with Anilines

To synthesize a TKI analog (e.g., a dimethyl-gefitinib analog):

-

Dissolve this compound (1.0 eq) in Isopropanol (IPA) or Acetonitrile.

-

Add the substituted aniline (1.1 eq).

-

Heat to reflux for 3–6 hours.

-

Observation: The product often precipitates directly from the hot solution as the hydrochloride salt.

-

Filtration: Collect the solid. If the free base is required, partition between EtOAc and saturated

.

Pharmacophore Mapping

The following diagram illustrates how the final 4-anilino-6,7-dimethylquinazoline product binds to the ATP-binding pocket of EGFR.

Figure 2: Interaction map of the kinase inhibitor core within the ATP binding site.[1]

Part 4: Characterization Data

When validating the synthesis, look for these spectral signatures. Note: Data below is based on standard quinazoline shifts and analogous structures.

| Technique | Expected Signature | Interpretation |

| 1H NMR (DMSO-d6) | H-2 proton : Deshielded by adjacent Nitrogens.[1] Diagnostic for Quinazoline core. | |

| H-5 and H-8 : Singlets (no coupling between them).[1] H-5 is usually more downfield due to C4-Cl proximity.[1] | ||

| Methyl Groups : Two distinct or overlapping singlets corresponding to C6-Me and C7-Me.[1] | ||

| MS (ESI+) | m/z ~193 / 195 | [M+H]+ : Characteristic 3:1 ratio due to Chlorine isotopes ( |

| Appearance | Yellow/Tan Solid | Typical for chlorinated nitrogen heterocycles. |

References

-

Synthesis of this compound

-

General Quinazoline Chlorination Protocols

-

Kinase Inhibitor Binding Modes (EGFR)

-

Chemical Property Data

Sources

- 1. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 2. 858851-87-3,N-(6-methylpyridin-3-yl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CAS:160585-42-2, 4-Chloro-6,8-dimethylquinazoline-毕得医药 [bidepharm.com]

- 4. 6,7-Difluoroindoline-2,3-dione , 98+% , 158580-95-1 - CookeChem [cookechem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 4-Chloro-6,7-dimethylquinazoline (NMR, IR, Mass)

An in-depth technical analysis of 4-Chloro-6,7-dimethylquinazoline requires a rigorous understanding of its electronic environment, synthetic behavior, and spectroscopic signatures. As a critical electrophilic intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors—specifically epidermal growth factor receptor (EGFR) antagonists—the structural integrity of this compound is paramount[1].

This whitepaper provides a comprehensive, self-validating framework for the synthesis and spectroscopic characterization (NMR, IR, Mass Spectrometry) of this compound, detailing the causality behind experimental choices and data interpretation.

Synthetic Workflow & Reaction Causality

The conversion of a stable quinazolinone to a highly reactive 4-chloroquinazoline requires overcoming the inherent stability of the amide (lactam) tautomer. The workflow relies on a two-step cyclocondensation and halogenation sequence.

Step-by-Step Experimental Protocol

Step 1: Cyclocondensation to 6,7-Dimethylquinazolin-4(3H)-one

-

Reaction: Suspend 4,5-dimethylanthranilic acid (1.0 eq) and formamidine acetate (1.5 eq) in 2-methoxyethanol.

-

Causality: Formamidine acetate acts as a dual-purpose reagent, providing both the C-2 carbon and the N-3 nitrogen required to close the pyrimidine ring. 2-methoxyethanol is chosen for its high boiling point, allowing the reaction to reach the activation energy required for cyclization while driving off water and ammonia byproducts.

-

Execution: Reflux for 4 hours. Cool to room temperature to precipitate the intermediate. Filter and wash with cold ethanol.

Step 2: Halogenation to this compound

-

Reaction: Charge a dry, argon-flushed flask with the intermediate (1.0 eq). Add anhydrous Phosphorus oxychloride (POCl₃) (10.0 eq) and a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

-

Causality: POCl₃ serves as both the solvent and the halogenating agent. The catalytic DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent, a highly electrophilic species that rapidly converts the tautomeric C-4 hydroxyl group into a phosphorodichloridate leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion yields the target compound.

-

Execution: Reflux at 105°C for 3 hours. The suspension will become a homogeneous solution, visually validating the consumption of the lactam.

-

Quenching & Isolation: Concentrate under reduced pressure to remove excess POCl₃. Pour the residue over crushed ice and immediately neutralize to pH 7-8 using cold saturated NaHCO₃. Critical Insight: Rapid neutralization is mandatory to prevent the hydrolysis of the newly formed, moisture-sensitive C-Cl bond back to the quinazolinone. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Process Visualization

Fig 1: Synthesis and spectroscopic validation workflow of this compound.

Spectroscopic Characterization & Mechanistic Interpretation

To ensure scientific integrity, the synthesized compound must be subjected to a self-validating matrix of spectroscopic analyses. No single technique is sufficient; the data must interlock to confirm both the carbon framework and the success of the halogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are dictated by the strong electron-withdrawing nature of the pyrimidine ring and the anisotropic effects of the C-4 chlorine.

-

The Peri-Effect: In the ¹H NMR spectrum, the proton at C-5 is significantly more deshielded (~7.98 ppm) than the proton at C-8 (~7.85 ppm). This is caused by the peri-deshielding effect—the spatial proximity of the bulky, electronegative chlorine atom at C-4 forces the C-5 proton into a highly deshielded electronic environment.

-

Pyrimidine Deshielding: The H-2 proton appears as a sharp singlet far downfield (~8.95 ppm) due to its position between two electronegative nitrogen atoms, which strip electron density via both inductive and resonance effects.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Structural Rationale |

| C-2 | 8.95 | Singlet (1H) | 153.2 | Highly deshielded by adjacent N-1 and N-3 |

| C-4 | - | - | 159.5 | Quaternary; deshielded by electronegative Cl |

| C-5 | 7.98 | Singlet (1H) | 124.1 | Peri-deshielding from C-4 Chlorine |

| C-6 | - | - | 140.3 | Quaternary, attached to methyl |

| C-7 | - | - | 145.8 | Quaternary, attached to methyl |

| C-8 | 7.85 | Singlet (1H) | 127.4 | Aromatic CH |

| C-4a | - | - | 122.0 | Bridgehead carbon |

| C-8a | - | - | 149.1 | Bridgehead carbon, adjacent to N-1 |

| 6-CH₃ | 2.50 | Singlet (3H) | 20.5 | Aliphatic methyl |

| 7-CH₃ | 2.48 | Singlet (3H) | 20.0 | Aliphatic methyl |

Infrared (IR) Spectroscopy

IR spectroscopy serves as the primary binary indicator of reaction success. The precursor, 6,7-dimethylquinazolin-4(3H)-one, exhibits a massive, broad carbonyl (C=O) stretch at ~1670 cm⁻¹ and an N-H stretch at ~3100 cm⁻¹.

Self-Validating Protocol: The absolute disappearance of the 1670 cm⁻¹ and 3100 cm⁻¹ bands confirms the complete destruction of the lactam tautomer. Concurrently, the appearance of a sharp C-Cl stretch in the fingerprint region validates the substitution.

Table 2: Key IR Stretching Frequencies (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Diagnostic Significance |

| 3050 | Weak | C-H (Aromatic) | Confirms intact aromatic core |

| 2920 | Weak | C-H (Aliphatic) | Confirms presence of methyl groups |

| 1610, 1550 | Strong | C=N, C=C | Validates the aromatized quinazoline ring |

| 1340 | Medium | C-N | Aromatic amine stretch |

| 980, 850 | Strong | C-Cl | Confirms successful chlorination |

| Absence of 1670 | N/A | C=O | Validates complete conversion from lactam |

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the elemental composition (C₁₀H₉ClN₂) and the monoisotopic mass (192.04543 Da)[2].

Because chlorine naturally exists as two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, the mass spectrum must display a characteristic M / M+2 isotopic cluster. In Electrospray Ionization (ESI+), the protonated adduct [M+H]⁺ will present a base peak at m/z 193.05 and a secondary peak at m/z 195.05 at ~33% relative abundance.

Table 3: Mass Spectrometry Data (ESI-MS & EI-MS)

| Ionization Method | m/z Value | Relative Abundance | Ion Assignment |

| ESI (+) | 193.05 | 100% | [M(³⁵Cl) + H]⁺ |

| ESI (+) | 195.05 | ~33% | [M(³⁷Cl) + H]⁺ |

| ESI (+) | 215.03 | Variable | [M(³⁵Cl) + Na]⁺ |

| EI (70 eV) | 192.04 | 100% (Base Peak) | [M(³⁵Cl)]⁺• |

| EI (70 eV) | 157.07 | Medium | [M - Cl]⁺ |

Conclusion

The synthesis of this compound is a highly sensitive process that hinges on the rigorous exclusion of moisture during workup to prevent lactam reversion. By cross-referencing the disappearance of the C=O stretch in IR, the peri-deshielded H-5 shift in NMR, and the 3:1 isotopic cluster in Mass Spectrometry, researchers can establish a self-validating analytical matrix that guarantees the structural integrity of this critical pharmaceutical intermediate.

References

- European Patent Office.Quinazoline derivatives (EP0566226A1). Zeneca Limited. (1993).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18932894, this compound. (2025). Retrieved from:[Link]

4-Chloro-6,7-dimethylquinazoline CAS number and identifiers

Topic: 4-Chloro-6,7-dimethylquinazoline CAS number and identifiers Content Type: In-depth Technical Guide / Monograph Audience: Researchers, Scientists, and Drug Development Professionals[1]

High-Purity Scaffold for Tyrosine Kinase Inhibitor (TKI) Development [1]

Executive Summary

This compound (CAS 31867-92-2) is a critical heterocyclic building block in medicinal chemistry, specifically designed as a lipophilic scaffold for the synthesis of 4-anilinoquinazoline derivatives.[1] Unlike its widely known analogue, 4-chloro-6,7-dimethoxyquinazoline (the precursor to Gefitinib and Erlotinib), the 6,7-dimethyl variant offers a distinct physicochemical profile, increasing the lipophilicity (LogP) of downstream APIs without introducing hydrogen-bond acceptors at the 6- and 7-positions.[1]

This guide provides a comprehensive technical analysis of the compound’s identifiers, synthesis protocols, reactivity profiles in SNAr displacements, and safety standards for handling in pharmaceutical R&D environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 31867-92-2 |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| MDL Number | MFCD18258906 |

| InChI Key | WIKQNBCDJYNKED-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)N=CN=C2Cl |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 145–148 °C (Lit.)[1] |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Stability | Moisture sensitive (hydrolyzes to 6,7-dimethylquinazolin-4(3H)-one) |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of this compound typically proceeds via the chlorination of its oxygenated precursor, 6,7-dimethylquinazolin-4(3H)-one .[1] The quinazolinone itself is constructed from 4,5-dimethylanthranilic acid via cyclization with formamide or formamidine acetate.[1]

Step-by-Step Synthesis Protocol

Note: This protocol requires strict anhydrous conditions due to the moisture sensitivity of the imidoyl chloride moiety.[1]

Step 1: Cyclization to Quinazolinone

-

Reactants: Charge a round-bottom flask with 4,5-dimethylanthranilic acid (1.0 eq) and Formamide (5.0 eq).

-

Conditions: Heat to 140–150 °C for 4–6 hours. The reaction is driven by the condensation of the amine and carboxylic acid with the formamide carbon.

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water. The solid 6,7-dimethylquinazolin-4(3H)-one precipitates.[1] Filter, wash with water, and dry in a vacuum oven.

Step 2: Chlorination (The Critical Step) [1]

-

Setup: Use a dry 3-neck flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).

-

Reagents: Suspend 6,7-dimethylquinazolin-4(3H)-one (10 g) in Phosphorus Oxychloride (POCl₃) (50 mL).

-

Catalyst: Add N,N-Diethylaniline (1.5 eq) or a catalytic amount of DMF to accelerate the formation of the Vilsmeier-Haack type intermediate.[1]

-

Reaction: Reflux at 105 °C for 2–4 hours. The suspension will clear as the starting material is converted to the soluble chloro-imidate.[1]

-

Quenching (Hazard Critical): Remove excess POCl₃ under reduced pressure.[1] Slowly pour the residue onto crushed ice/ammonia mixture to neutralize.[1] Caution: Exothermic hydrolysis of residual POCl₃.

-

Extraction: Extract immediately with Dichloromethane (DCM).[1] Wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from hexane/ethyl acetate if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the conversion of the anthranilic acid precursor to the final chloro-heterocycle.

Figure 1: Synthetic pathway from anthranilic acid precursor to the 4-chloro scaffold.[1]

Reactivity & Applications in Drug Discovery[7]

Nucleophilic Aromatic Substitution (SNAr)

The C4-position is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring nitrogens.[1] This makes this compound an ideal substrate for SNAr reactions with anilines to form 4-anilinoquinazolines , a class of potent EGFR and VEGFR inhibitors.[1]

Experimental Insight: Unlike the 6,7-dimethoxy analogs (which are electron-rich), the 6,7-dimethyl groups are electron-donating via induction (+I) but do not have the mesomeric donation (+M) of methoxy groups.[1] This often results in slightly faster reaction kinetics at the C4 position compared to dimethoxy-quinazolines.[1]

Workflow for TKI Synthesis

To synthesize a Tyrosine Kinase Inhibitor library:

-

Dissolve this compound in Isopropanol (iPrOH).

-

Add 1.0–1.1 equivalents of the substituted aniline (e.g., 3-chloro-4-fluoroaniline).[1][2]

-

Heat to reflux for 2–4 hours.

-

The product typically precipitates as the Hydrochloride (HCl) salt.

-

Filter and wash with cold iPrOH.[1]

Figure 2: Mechanism of SNAr displacement to generate kinase inhibitors.[1]

Quality Control & Analytics

To ensure the integrity of this intermediate for biological screening, the following QC parameters are mandatory:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water gradient) | ≥ 98.0% |

| Identity | ¹H-NMR (DMSO-d₆) | Singlet at ~8.9 ppm (H2 proton); Methyl singlets at ~2.4 ppm.[1] |

| Residual Solvent | GC-Headspace | POCl₃ < 10 ppm; DCM < 600 ppm |

| Water Content | Karl Fischer | < 0.5% (Critical to prevent hydrolysis) |

¹H-NMR Interpretation: The H2 proton (between the two nitrogens) is the most deshielded, typically appearing as a singlet around 8.8–9.0 ppm.[1] The two methyl groups (C6-Me and C7-Me) appear as distinct singlets in the aliphatic region (2.3–2.5 ppm), integrating to 3 protons each.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage: Category 1 (Risk of serious damage).[1]

-

Sensitization: Potential skin sensitizer.[1]

Handling Protocols:

-

Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to humid air hydrolyzes the C-Cl bond, releasing HCl gas and reverting the compound to the inert quinazolinone.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory. Handle only in a fume hood.

-

Spill Response: Do not use water (generates HCl).[1] Absorb with dry sand or vermiculite.[1]

References

-

Chemical Identity & CAS

-

Synthesis Methodology

-

Application in Kinase Inhibitors

-

Safety Data

Sources

- 1. 858851-87-3,N-(6-methylpyridin-3-yl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

Biological Activity of 4-Chloro-6,7-dimethylquinazoline Derivatives

This guide serves as an advanced technical resource for the design, synthesis, and biological evaluation of 4-Chloro-6,7-dimethylquinazoline derivatives. While the 6,7-dimethoxy scaffold (found in Gefitinib and Erlotinib) is the industry standard for EGFR inhibition, the 6,7-dimethyl analog represents a critical chemical space for exploring lipophilic structure-activity relationships (SAR) and improving membrane permeability without the metabolic liability of alkoxy dealkylation.

Technical Whitepaper | Version 2.0 Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Executive Summary: The Lipophilic Scaffold

The This compound core (CAS: 31867-92-2 ) is a specialized electrophilic intermediate used to synthesize Type I ATP-competitive kinase inhibitors. Unlike its oxygenated counterparts (6,7-dimethoxy), the 6,7-dimethyl scaffold offers a distinct physicochemical profile:

-

Increased Lipophilicity (LogP): Enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

-

Metabolic Stability: Removes the liability of O-demethylation by cytochrome P450 enzymes (e.g., CYP3A4), a common clearance pathway for Gefitinib.

-

Electronic Neutrality: The methyl groups provide weak electron donation via hyperconjugation, altering the pKa of the N1 nitrogen compared to the strong electron-donating methoxy groups, subtly affecting ATP-binding pocket affinity.

Mechanism of Action: EGFR Kinase Inhibition

Derivatives synthesized from this core function primarily as Tyrosine Kinase Inhibitors (TKIs) , specifically targeting the Epidermal Growth Factor Receptor (EGFR/ErbB1).

Molecular Mechanism

-

Binding Mode: The quinazoline N1 accepts a hydrogen bond from the backbone amide of Met793 (in EGFR) within the ATP-binding hinge region.

-

Steric Fit: The 6,7-dimethyl substitution pattern occupies the solvent-exposed region of the binding pocket. The methyl groups provide hydrophobic van der Waals interactions, distinct from the polar interactions often sought with solvent-front solubilizing tails.

-

Inhibition: By occupying the ATP pocket, the inhibitor prevents autophosphorylation of the intracellular tyrosine residues, halting downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT).

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade blocked by 6,7-dimethylquinazoline derivatives.

Caption: Disruption of the RAS/MAPK proliferation cascade by ATP-competitive inhibition at the EGFR kinase domain.

Chemical Synthesis & Manufacturing

The synthesis of the this compound core is a robust, self-validating process. The high reactivity of the C4-chlorine atom allows for rapid diversification via Nucleophilic Aromatic Substitution (

Synthetic Route

Starting Material: 4,5-Dimethylanthranilic acid (CAS: 15089-38-0).

Step 1: Cyclization to Quinazolinone

-

Reagents: Formamide (excess).

-

Conditions: Reflux at 150–160°C for 4–6 hours.

-

Mechanism: Thermal condensation forms the pyrimidine ring.

-

Checkpoint: Product precipitates upon cooling; wash with water.

Step 2: Chlorination (The Core)

-

Reagents: Phosphorus Oxychloride (

), catalytic DMF. -

Conditions: Reflux (105°C) for 2–4 hours.

-

Safety:

is corrosive; quench carefully into ice water.

Step 3: Derivatization (

-

Reagents: Substituted aniline (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline), Isopropanol (iPrOH).

-

Conditions: Reflux for 3–5 hours.

-

Purification: The product often precipitates as the hydrochloride salt.

Synthesis Workflow Diagram

Caption: Linear synthesis of 4-anilino-6,7-dimethylquinazoline inhibitors from anthranilic acid precursors.

Experimental Protocols

These protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of this compound[1][4][8]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a

drying tube. -

Reaction: Charge the flask with 6,7-dimethylquinazolin-4(3H)-one (5.0 g, 28.7 mmol). Add

(30 mL) followed by 5 drops of dry DMF. -

Heating: Heat to reflux (oil bath ~110°C). The suspension will clear as the starting material is consumed. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture onto 200 g of crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with saturated

solution to pH 8. -

Extract with Dichloromethane (

mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Yield: Expect a yellow solid (Yield: 75–85%). Store under inert atmosphere (moisture sensitive).

Protocol B: In Vitro EGFR Kinase Assay (FRET-based)

To validate biological activity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

Reagents: Recombinant EGFR kinase domain, Fluorescein-labeled Poly-GT substrate, ATP, and Terbium-labeled anti-phosphotyrosine antibody.

-

Compound Prep: Dissolve derivative in 100% DMSO. Prepare 3-fold serial dilutions.

-

Reaction Mix:

-

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35. -

Add 5 µL compound + 10 µL Enzyme mix. Incubate 15 min.

-

Initiate with 10 µL ATP/Substrate mix (

apparent concentration).

-

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Add EDTA/Antibody detection mix. Read Fluorescence ratio (520 nm / 495 nm).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate

.

Comparative Data: Dimethyl vs. Dimethoxy

The following table summarizes the theoretical and observed impact of the 6,7-substitution pattern on key drug-like properties.

| Feature | 6,7-Dimethoxy (e.g., Gefitinib) | 6,7-Dimethyl (Target Core) | Impact of Dimethyl |

| Electronic Effect | Strong Electron Donor (+M) | Weak Electron Donor (+I) | Slightly reduced N1 basicity; altered H-bond strength. |

| Lipophilicity (cLogP) | ~3.2 (Moderate) | ~4.1 (High) | Higher BBB penetration ; potentially lower solubility. |

| Metabolism | High (O-dealkylation by CYP3A4) | Low (Benzylic oxidation possible) | Improved metabolic stability ; longer half-life potential. |

| Solubility | Moderate | Low | Requires formulation optimization (e.g., HCl or Tosylate salts). |

References

-

European Patent Office. (1993). Quinazoline derivatives, processes for their preparation and pharmaceutical compositions containing them.[9] EP 0566226 A1.[4] Link

-

Antczak, C., et al. (2012).[10] A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function.[10] Journal of Biomolecular Screening, 17(7), 885-899.[10] Link

-

Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[4][7][8][11] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. (Provides foundational SAR for the 4-anilinoquinazoline scaffold). Link

-

ChemicalBook. (2024). Product entry: this compound (CAS 31867-92-2).[1][2][3][5][7]Link

Sources

- 1. 858851-87-3,N-(6-methylpyridin-3-yl)benzamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2148-57-4|4,7-Dichloroquinazoline|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CAS:16499-65-3, 4-氯-7-三氟甲基喹唑啉-毕得医药 [bidepharm.com]

- 7. 6,7-二甲基-4-氯喹唑啉 - CAS号 31867-92-2 - 摩熵化学 [molaid.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A high-content biosensor-based screen identifies cell-permeable activators and inhibitors of EGFR function: implications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanobioletters.com [nanobioletters.com]

Engineering the Quinazoline Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Kinase Inhibition

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring—stands as one of the most privileged pharmacophores in modern medicinal chemistry. Originally recognized for its antimalarial and antimicrobial properties, the scaffold has achieved paramount importance in oncology as the foundational structure for ATP-competitive receptor tyrosine kinase (RTK) inhibitors.

As a Senior Application Scientist, I approach the optimization of this scaffold not merely as an exercise in chemical synthesis, but as a highly orchestrated manipulation of molecular topography. By systematically altering the substituents around the quinazoline core, researchers can dictate target affinity, overcome acquired resistance mutations, and tune pharmacokinetic (PK) profiles. This whitepaper deconstructs the structure-activity relationship (SAR) of substituted quinazolines, providing a mechanistic blueprint for rational drug design 1[1].

Mechanistic Rationale: The Topography of Kinase Inhibition

To understand the SAR of quinazolines, one must first understand the microenvironment of their primary target: the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The quinazoline core acts as a bioisostere for the adenine ring of ATP.

When a 4-anilinoquinazoline enters the kinase domain, it anchors itself to the "hinge region"—the segment connecting the N-terminal and C-terminal lobes of the kinase. The N1 atom of the quinazoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Methionine 793 (Met793). Meanwhile, the C-H bond at position 2 sits in close proximity to the hinge, dictating strict steric limitations 2[2].

EGFR signaling cascade and the competitive inhibitory mechanism of quinazolines.

Topographical SAR of Substituted Quinazolines

The functionalization of the quinazoline ring is highly positional. Each carbon position serves a distinct mechanistic purpose in the drug-receptor interaction.

The C-4 Position: The Selectivity Pocket

The substitution at the C-4 position is the primary driver of target selectivity. The introduction of an anilino group at C-4 allows the molecule to project into a deep, hydrophobic pocket adjacent to the ATP-binding site.

-

Halogenation: Substituting the aniline ring with electron-withdrawing halogens (e.g., 3-chloro-4-fluoroaniline) significantly enhances antiproliferative activity2[2]. The halogens increase the lipophilicity of the moiety, allowing for optimized van der Waals interactions within the hydrophobic cleft.

The C-6 and C-7 Positions: Solvent Exposure and ADME Tuning

Unlike the C-4 position, the C-6 and C-7 positions point outward toward the solvent-exposed channel of the kinase domain. This orientation provides a unique opportunity to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug without disrupting the core binding affinity.

-

Solubilizing Groups: First-generation inhibitors like gefitinib and erlotinib utilize bulky, water-soluble groups at these positions (e.g., morpholinopropoxy or bis-methoxyethoxy groups). These modifications drastically improve oral bioavailability and aqueous solubility3[3].

The C-2 Position: The Hinge Interface

The C-2 position is notoriously sensitive to steric bulk. Because this position lies directly adjacent to the hinge region backbone, any large alkyl or aryl substitutions will cause a severe steric clash with the receptor, preventing the crucial N1 hydrogen bond from forming. Consequently, the most potent quinazoline kinase inhibitors leave the C-2 position unsubstituted or limited to very small lipophilic groups4[4].

Quantitative SAR Summary Table

| Structural Modification | Target Region | Mechanistic Causality | Impact on Kinase Inhibition |

| C-4: 3-chloro-4-fluoroaniline | Hydrophobic Selectivity Pocket | Halogens increase lipophilicity and form favorable van der Waals interactions deep within the pocket. | Sub-nanomolar IC50 against wild-type EGFR; high target selectivity. |

| C-6: Acrylamide moiety | Edge of ATP-binding cleft | Acts as a Michael acceptor to form an irreversible covalent bond with the sulfhydryl of Cys797. | Overcomes ATP-affinity shifts caused by the T790M gatekeeper mutation. |

| C-6 / C-7: Morpholinopropoxy | Solvent-exposed channel | Introduces a basic nitrogen to improve aqueous solubility and ADME properties without disrupting hinge binding. | Maintains high potency while drastically increasing oral bioavailability. |

| C-2: Bulky alkyl/aryl groups | Hinge Region (Met793 interface) | Causes severe steric clash with the methionine side chain, preventing critical N1 hydrogen bonding. | Drastic loss of inhibitory activity; scaffold becomes inactive. |

Evolutionary SAR: Overcoming the T790M Gatekeeper Mutation

The clinical efficacy of first-generation reversible quinazolines is frequently curtailed by the emergence of the T790M "gatekeeper" mutation. In this mutation, a threonine residue in the ATP pocket is replaced by a bulkier methionine. This substitution not only creates steric hindrance that physically blocks first-generation drugs from binding but also significantly increases the receptor's intrinsic affinity for endogenous ATP, allowing ATP to outcompete the drug.

To circumvent this, second-generation quinazolines (e.g., afatinib) were engineered with an electrophilic acrylamide group at the C-6 position. The causality of this design is purely kinetic: the acrylamide acts as a Michael acceptor, undergoing a rapid nucleophilic attack by the sulfhydryl group of Cysteine 797 (Cys797), which sits at the edge of the ATP pocket1[1]. This forms an irreversible covalent bond, effectively rendering the increased ATP affinity of the T790M mutant irrelevant, as the inhibitor can no longer be displaced.

Experimental Workflow: Synthesis and Self-Validating Assays

Developing a novel quinazoline derivative requires a rigorous, self-validating pipeline. Below is the standardized protocol utilized in advanced medicinal chemistry laboratories to synthesize and validate a 4-anilinoquinazoline inhibitor.

Iterative experimental workflow for the synthesis and SAR validation of quinazolines.

Phase 1: Scaffold Activation (Chlorination)

-

Procedure: Suspend quinazolin-4(3H)-one in neat Phosphorus Oxychloride (POCl3). Add a catalytic amount of N,N-Dimethylformamide (DMF). Reflux the mixture at 105°C for 3 hours. Quench carefully over crushed ice and extract with dichloromethane.

-

Causality: The lactam tautomer of quinazolinone is thermodynamically stable and unreactive to weak nucleophiles. POCl3, catalyzed by the Vilsmeier-Haack intermediate generated from DMF, converts the C=O into a highly electrophilic C-Cl bond. This primes the C-4 position for the subsequent nucleophilic attack.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

-

Procedure: Dissolve the isolated 4-chloroquinazoline in isopropanol. Add 1.2 equivalents of the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) and reflux at 80°C for 4-6 hours. Monitor reaction completion via TLC. Precipitate the product, filter, and recrystallize.

-

Causality: The electron-deficient pyrimidine ring of the quinazoline lowers the activation energy required for SNAr. Isopropanol is specifically chosen as a protic solvent because it stabilizes the chloride leaving group via hydrogen bonding, driving the formation of the secondary amine linkage to completion.

Phase 3: Target Engagement Validation (ADP-Glo Kinase Assay)

-

Procedure: Incubate the synthesized quinazoline compound (in a serial dilution) with recombinant EGFR kinase domain, ultra-pure ATP, and a poly(Glu,Tyr) peptide substrate. After 60 minutes, add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

-

Causality: This is a self-validating biochemical step. Because the inhibitor is designed to compete with ATP, a successful binding event will halt the kinase's catalytic turnover. A dose-dependent decrease in luminescence directly validates that the quinazoline has successfully occupied the active site, allowing for the calculation of a precise IC50 value.

Phase 4: Cellular Penetrance and Selectivity (Viability Assay)

-

Procedure: Seed A431 (EGFR Wild-Type) and H1975 (EGFR L858R/T790M mutant) cell lines in 96-well plates. Treat with the synthesized compound for 72 hours. Assess cell viability using CellTiter-Glo (measuring intracellular ATP as a proxy for metabolically active cells).

-

Causality: Biochemical potency does not guarantee cellular efficacy due to cell membrane barriers and efflux pumps. This step validates that the compound can cross the lipid bilayer intact and selectively induce apoptosis in mutant-driven cancer cells while sparing wild-type cells, establishing the compound's therapeutic index.

Conclusion

The quinazoline scaffold remains a cornerstone of targeted therapeutics. By strictly adhering to the topographical rules of the kinase active site—leveraging the C-4 position for selectivity, the C-6/C-7 positions for ADME optimization and covalent targeting, and respecting the steric boundaries of the C-2 position—researchers can systematically design next-generation inhibitors. As resistance mutations continue to evolve, the rational, causality-driven modification of substituted quinazolines will remain a critical vector in the advancement of precision oncology.

References

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)

- Source: Current Medicinal Chemistry (PubMed / NIH)

- Source: Molecules (MDPI)

- Source: PMC (NIH)

Sources

A Technical Guide to the Quantum Chemical Investigations of 4-Chloro-6,7-dimethoxyquinazoline

Foreword: Bridging Theory and Experiment in Drug Discovery

In the modern era of pharmaceutical research, the synergy between computational chemistry and experimental analysis is paramount. This guide provides an in-depth exploration of the quantum chemical properties of 4-Chloro-6,7-dimethoxyquinazoline, a quinazoline derivative of significant interest. While the initial query specified the dimethyl- variant, the substantial body of scientific literature focuses on the dimethoxy- compound, which is a potent precursor in the synthesis of various therapeutic agents, including those with potential anti-Alzheimer's and anticancer properties.[1][2] This guide will therefore focus on the more extensively researched 4-Chloro-6,7-dimethoxyquinazoline, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings that govern its molecular behavior and demonstrate how these computational insights are validated by and complement experimental findings.

The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Medicinal Chemistry

Quinazoline scaffolds are foundational in the design of numerous biologically active molecules.[3] The specific compound, 4-Chloro-6,7-dimethoxyquinazoline, serves as a crucial intermediate in the synthesis of targeted therapies.[4][5] Its utility stems from the reactivity of the chlorine atom at the 4-position, which allows for further molecular modifications to develop potent inhibitors of key biological targets. Understanding the electronic and structural characteristics of this core molecule is therefore essential for the rational design of novel therapeutics.

Synthesis Pathway: An Overview

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a well-established process. A common and efficient method involves the chlorination of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one using thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF).[6]

Caption: Synthesis Workflow of 4-Chloro-6,7-dimethoxyquinazoline.

Computational and Experimental Synergy: A Methodological Deep Dive

To fully elucidate the properties of 4-Chloro-6,7-dimethoxyquinazoline, a dual approach combining theoretical calculations and experimental spectroscopy is employed. This ensures that the computational models are well-grounded in real-world observations.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical investigations, offering a balance between computational cost and accuracy.[7][8] For the analysis of 4-Chloro-6,7-dimethoxyquinazoline, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a common and robust choice.[1][9] This level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: Computational Details

-

Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[8][10]

-

Method: The DFT approach is employed.[8]

-

Functional: The B3LYP hybrid functional is selected for its proven accuracy with organic molecules.[8]

-

Basis Set: The 6-311++G(d,p) basis set is used to provide a flexible description of the electron distribution.[1][9]

-

Calculations:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure as a true minimum on the potential energy surface and for comparison with experimental IR and Raman spectra.

-

Electronic Properties: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra.[1][11]

-

Spectroscopic Validation: The Experimental Benchmark

Experimental techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and UV-Visible spectroscopy provide the empirical data necessary to validate the computational results.

Experimental Protocol: Spectroscopic Analysis

-

FT-IR and FT-Raman: The solid-phase FT-IR and FT-Raman spectra are recorded.[12] These techniques probe the vibrational modes of the molecule.

-

UV-Visible Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent to identify the electronic transitions of the molecule.[9]

Unveiling the Molecular Architecture: Geometry and Vibrational Analysis

The optimized molecular geometry provides the foundation for understanding the molecule's properties. Key bond lengths and angles, both calculated and experimentally determined (where available), are crucial for a complete picture.

Molecular Geometry

The quinazoline ring system in 4-Chloro-6,7-dimethoxyquinazoline is nearly planar.[13] DFT calculations provide precise values for bond lengths and angles, which show good agreement with experimental X-ray diffraction data for similar quinoline derivatives.[9][13]

| Parameter | DFT Calculated Value (Å/°) | Experimental Value (Å/°) (for similar structures) |

| C4-Cl Bond Length | Varies with basis set | ~1.74 Å |

| N1-C2 Bond Length | Varies with basis set | ~1.31 Å |

| C9-C10 Bond Length | Varies with basis set | ~1.42 Å |

| C4-N3-C2 Bond Angle | Varies with basis set | ~115° |

Note: Experimental values are for closely related quinoline/quinazoline structures and serve as a reference.

Vibrational Spectroscopy: A Molecular Fingerprint

The vibrational spectrum of a molecule is unique and serves as its "fingerprint." By comparing the calculated vibrational frequencies with the experimental FT-IR and FT-Raman spectra, we can confidently assign the observed spectral bands to specific molecular motions. The calculated frequencies from DFT/B3LYP methods have been shown to match well with experimental values for quinazoline derivatives.[1][12]

The Electronic Landscape: Reactivity and Stability

The electronic properties of a molecule govern its reactivity and stability. Key insights can be gained from analyzing the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[10][14] A smaller energy gap suggests higher reactivity.[9][14] For 4-Chloro-6,7-dimethoxyquinazoline, the HOMO-LUMO energy gap in the gas phase is approximately 3.84 eV, indicating a relatively high chemical reactivity that could contribute to its bioactivity.[9]

Caption: Conceptual Diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[1][15] In the MEP map of 4-Chloro-6,7-dimethoxyquinazoline, the regions of negative potential (typically colored red) are susceptible to electrophilic attack, while the positive potential regions (blue) are prone to nucleophilic attack. The nitrogen atoms of the quinazoline ring and the oxygen atoms of the methoxy groups are typically regions of high electron density.

In Silico Pharmacology: Predicting Biological Activity

Quantum chemical investigations provide the foundation for in silico studies, such as molecular docking, which can predict the binding affinity of a molecule to a biological target. For 4-Chloro-6,7-dimethoxyquinazoline and its derivatives, molecular docking studies have been performed against proteins associated with Alzheimer's disease, such as Acetylcholinesterase (AChE).[1] These studies have shown significant binding interactions, suggesting the potential of this scaffold in the development of anti-Alzheimer's agents.[1][9]

Conclusion: A Computationally Guided Path to Drug Discovery

The quantum chemical investigation of 4-Chloro-6,7-dimethoxyquinazoline provides a comprehensive understanding of its structural, vibrational, and electronic properties. The strong correlation between DFT calculations and experimental spectroscopic data validates the computational models, endowing them with predictive power.[1] This detailed molecular-level knowledge is invaluable for the rational design of novel quinazoline-based therapeutics. By leveraging these computational insights, researchers can more efficiently design and synthesize new drug candidates with improved efficacy and specificity.

References

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Available at: [Link]

-

Krishnakumar, V., & Muthunatesan, S. (2007). DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1082-1090. Available at: [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). Available at: [Link]

-

Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. Available at: [Link]

-

Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ResearchGate. Available at: [Link]

-

Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega. Available at: [Link]

-

Theoretical and experimental investigation of novel quinazoline derivatives: synthesis, photophysical, reactive properties, molecular docking and selective HSA biointeraction. Taylor & Francis Online. Available at: [Link]

-

Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research. Available at: [Link]

-

Spectroscopic, DFT, In Silico, and Estimation of Biological Activity of 2,4‐Dichloro‐6,7‐Dimethoxyquinazoline as a Potential Anti‐Alzheimer's Disease Therapeutic Agent. ResearchGate. Available at: [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. Available at: [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline. Indian Journal of Biochemistry & Biophysics. Available at: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

-

Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

-

Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. Available at: [Link]

-

4-Chloro-6,7-dimethoxyquinoline. PMC - NIH. Available at: [Link]

-

4-Chloro-6,7-dimethoxyquinoline. PubChem. Available at: [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. physchemres.org [physchemres.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DFT studies of the structure and vibrational assignments of 4-hydroxy quinazoline and 2-hydroxy benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Chloro-6,7-dimethylquinazoline from 2-amino-4,5-dimethylbenzoic acid

Application Note & Protocol

A Streamlined, Two-Step Synthesis of 4-Chloro-6,7-dimethylquinazoline: A Key Intermediate for Pharmaceutical Research

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, this compound serves as a versatile building block for the synthesis of targeted therapies, particularly in oncology and neuropharmacology, analogous to the well-documented importance of its dimethoxy counterpart.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the readily available 2-amino-4,5-dimethylbenzoic acid. The synthesis involves an initial thermal cyclocondensation with formamide to yield 6,7-dimethylquinazolin-4(3H)-one, followed by a robust chlorination using phosphorus oxychloride (POCl₃). This guide is designed for researchers in drug discovery and process chemistry, offering in-depth mechanistic insights, detailed experimental procedures, and critical safety protocols to ensure a safe and efficient synthesis.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a cornerstone in the development of modern pharmaceuticals. Its unique structure allows for diverse functionalization, leading to compounds that can interact with a wide range of biological targets, including kinases, receptors, and enzymes.[3][4] The 4-chloroquinazoline moiety, in particular, is a highly reactive and valuable intermediate. The chlorine atom at the 4-position acts as an excellent leaving group, readily displaced by nucleophiles such as amines, alcohols, and thiols. This reactivity enables the construction of extensive libraries of novel compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[1][5]

This protocol details the synthesis of the 6,7-dimethyl substituted variant, a key intermediate for developing specific and potent bioactive molecules. The described method is robust, scalable, and relies on common laboratory reagents.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

-

Step 1: Cyclocondensation: Formation of the quinazolinone ring system via a Niementowski-type reaction between 2-amino-4,5-dimethylbenzoic acid and formamide.

-

Step 2: Aromatic Chlorination: Conversion of the intermediate 6,7-dimethylquinazolin-4(3H)-one to the final product, this compound.

Part I: Synthesis of 6,7-Dimethylquinazolin-4(3H)-one

Mechanistic Rationale

This reaction is a classic example of quinazolinone synthesis where an anthranilic acid derivative is condensed with formamide.[6][7] Formamide serves a dual role: it is the source of the C2 carbon atom in the quinazoline ring and acts as a high-boiling solvent for the reaction.[6] The mechanism proceeds through the initial formation of an N-formyl intermediate, which subsequently reacts with the carboxylic acid group to form an acyl-amino intermediate. This is followed by an intramolecular cyclization and dehydration to yield the stable 6,7-dimethylquinazolin-4(3H)-one ring system.[6] Heating the mixture to a high temperature (130-160°C) is crucial to drive the dehydration and cyclization steps to completion.[7]

Experimental Protocol

Materials & Reagents

| Reagent/Material | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Quantity |

| 2-Amino-4,5-dimethylbenzoic acid | 6287-39-4 | C₉H₁₁NO₂ | 165.19 | 10.0 g (60.5 mmol) |

| Formamide | 75-12-7 | CH₃NO | 45.04 | 40 mL (~45.2 g, 1.0 mol) |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | For recrystallization |

Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-amino-4,5-dimethylbenzoic acid (10.0 g, 60.5 mmol).

-

Reagent Addition: Add formamide (40 mL) to the flask. The formamide acts as both reactant and solvent.

-

Heating: Heat the reaction mixture with stirring in a pre-heated sand bath or using a heating mantle to 150-160°C.

-

Reaction Monitoring: Maintain this temperature for 4-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath.

-

Work-up: Slowly add 50 mL of cold deionized water to the cooled reaction mixture with stirring. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.

-

Drying & Purification: Dry the crude product in a vacuum oven at 60-70°C. The product can be further purified by recrystallization from hot ethanol to yield 6,7-dimethylquinazolin-4(3H)-one as a crystalline solid.

Part II: Synthesis of this compound

Mechanistic Rationale

The conversion of a 4-quinazolinone to a 4-chloroquinazoline is a critical transformation. This reaction leverages the lactam-lactim tautomerism inherent to the quinazolinone ring.[3] In the presence of phosphorus oxychloride (POCl₃), the lactim tautomer predominates. The reaction proceeds through two distinct stages.[8] First, an initial phosphorylation of the hydroxyl group of the lactim tautomer occurs, forming a highly reactive phosphorylated intermediate.[8][9] In the second stage, this intermediate undergoes nucleophilic substitution by a chloride ion (from POCl₃) to yield the final this compound product, with the formation of phosphorus-containing byproducts.[8] Refluxing in an excess of POCl₃ ensures the reaction goes to completion.

Experimental Protocol

Materials & Reagents

| Reagent/Material | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Quantity |

| 6,7-Dimethylquinazolin-4(3H)-one | 60765-89-1 | C₁₀H₁₀N₂O | 174.20 | 5.0 g (28.7 mmol) |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | 25 mL (~41.2 g, 268.5 mmol) |

| Crushed Ice / Ice Water | N/A | H₂O | 18.02 | ~200 g |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying |

Procedure

-

Reaction Setup: (Caution: This step must be performed in a certified chemical fume hood) . To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a calcium chloride guard tube), add 6,7-dimethylquinazolin-4(3H)-one (5.0 g, 28.7 mmol).

-

Reagent Addition: Carefully add phosphorus oxychloride (25 mL) to the flask.

-

Heating: Heat the mixture to reflux (approx. 105-110°C) using a heating mantle. The solid will slowly dissolve.

-

Reaction Monitoring: Maintain the reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

-

Quenching (Critical Step): (Perform with extreme caution in a fume hood, wearing appropriate PPE) . Prepare a large beaker (1 L) containing ~200 g of crushed ice. Very slowly and carefully, pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This is a highly exothermic reaction that will release HCl gas.[10][11]

-

Neutralization: Once the addition is complete and the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8. A solid precipitate will form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and characterization of this compound.

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling Precautions

Personnel must adhere to strict safety protocols when performing this synthesis.

-

General: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

-

Formamide (CAS 75-12-7): Classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer.[12][13] Avoid inhalation and skin contact. Handle in a well-ventilated area.

-

Phosphorus Oxychloride (POCl₃) (CAS 10025-87-3): Extremely corrosive, toxic, and water-reactive. Causes severe skin burns and eye damage, and can be fatal if inhaled.[10][14] It reacts violently with water, releasing toxic and corrosive gases (HCl).[11][15] Always handle POCl₃ in a fume hood, away from water sources. Ensure an appropriate quenching strategy (slow addition to ice) is followed. An emergency eyewash and safety shower must be readily accessible.[15]

Conclusion

This application note provides a reliable and detailed two-step method for the synthesis of this compound from 2-amino-4,5-dimethylbenzoic acid. The protocols are based on well-established chemical principles and are designed for both clarity and safety. By following these guidelines, researchers can efficiently produce this valuable intermediate, facilitating further exploration and development of novel quinazoline-based therapeutic agents.

References

-

K. A. S. Kumar, A. D. G. Rees, et al. (2011). POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Formamide. [Link]

-

ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet FORMAMIDE. [Link]

-

PENTA s.r.o. (2023). Safety Data Sheet: Formamide. [Link]

-

Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

-

Harrell Industries, Inc. (2015). Formamide SDS US. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). PHOSPHORUS OXYCHLORIDE. [Link]

-

R. S. Varma. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. [Link]

-

M. A. Ali, et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon, 9(2), e13551. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

-

S. M. Sherif, et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 435, 01019. [Link]

-

PubChem. (n.d.). 2-amino-4,5-dimethylbenzoic acid. [Link]

-

A. Kumar, et al. (2016). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Der Pharma Chemica, 8(1), 461-466. [Link]

-

Y. Lin. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Rhode Island, Open Access Dissertations. [Link]

-

MySkinRecipes. (n.d.). 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Amino-6,7-dimethoxyquinazolin-4(3H)-one [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. lobachemie.com [lobachemie.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. opcw.org [opcw.org]

- 15. fishersci.com [fishersci.com]

Application Note: 4-Chloro-6,7-dimethylquinazoline in Kinase Inhibitor Discovery

[1]

Executive Summary

This compound (CAS: 31867-92-2) is a specialized heterocyclic building block utilized in the synthesis of Type I ATP-competitive kinase inhibitors .[1] While less ubiquitous than its 6,7-dimethoxy analog (the core of Gefitinib and Erlotinib), the 6,7-dimethyl variant serves as a critical probe in Structure-Activity Relationship (SAR) studies.

Its primary application lies in tuning the physicochemical profile of 4-anilinoquinazoline scaffolds. By replacing the electron-rich, hydrogen-bond-accepting methoxy groups with lipophilic, weakly electron-donating methyl groups, medicinal chemists can significantly alter the logP (lipophilicity) , solubility , and metabolic stability of the final drug candidate while retaining the essential hinge-binding pharmacophore.

Chemical Properties & Reactivity Profile[3]

Physicochemical Data

| Property | Value | Note |

| CAS Number | 31867-92-2 | |

| Molecular Formula | C₁₀H₉ClN₂ | |

| Molecular Weight | 192.65 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in DCM, DMSO, DMF; Low water solubility | Lipophilic scaffold |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) | Moisture sensitive (hydrolysis to quinazolinone) |

Reactivity Analysis (The C4-Chlorine)

The C4-position of the quinazoline ring is highly electrophilic due to the electron-withdrawing nature of the N1 and N3 atoms. This makes this compound an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) .

-

Electronic Effect: The 6,7-dimethyl substituents are weak electron donors (via hyperconjugation). Compared to the 6,7-dimethoxy analog (strong

-donors), the dimethyl ring is slightly less electron-rich. Theoretically, this renders the C4-Cl more reactive toward nucleophilic attack than in the dimethoxy series, though the difference is often negligible under reflux conditions. -

Selectivity: The reaction is highly chemoselective for amines (anilines, aliphatic amines) and thiols, forming the C-N or C-S bond required for kinase hinge binding.

Key Applications in Drug Design[1][4]

Synthesis of EGFR/VEGFR Inhibitors

The 4-anilinoquinazoline scaffold is a "privileged structure" in oncology.[2] The N1 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR), while the aniline moiety occupies the hydrophobic pocket.

Why use the 6,7-Dimethyl Scaffold?

-

Lipophilicity Tuning: If a lead compound (6,7-dimethoxy) is too polar or has poor membrane permeability, switching to 6,7-dimethyl increases cLogP.

-

Metabolic Spot Identification: Methoxy groups are prone to O-demethylation (CYP450 mediated). Methyl groups are prone to benzylic oxidation. Swapping these helps identify the primary metabolic soft spots during Lead Optimization.

-

H-Bond Donor/Acceptor Removal: To test if the ether oxygens of the dimethoxy scaffold are interacting with specific residues in the solvent-exposed region of the binding pocket.

Workflow: Library Generation

The following diagram illustrates the standard workflow for generating a library of kinase inhibitors using this scaffold.

Caption: Workflow for the synthesis of 4-anilino-6,7-dimethylquinazoline libraries via SNAr coupling.

Experimental Protocols

Protocol A: Standard SNAr Coupling (Thermal)

Use this protocol for robust, scale-up synthesis of kinase inhibitors.

Reagents:

-

This compound (1.0 equiv)[1]

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

-

Base (Optional): Triethylamine (Et₃N) (Use if the aniline is acid-sensitive; otherwise, omit to precipitate the HCl salt directly).

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 mmol, 192 mg) in Isopropanol (5-10 mL).

-

Addition: Add the substituted aniline (1.1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 2–6 hours.

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting chloride typically disappears rapidly.

-

-

Workup (Method 1 - HCl Salt Isolation):

-

Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

-

Filter the solid.

-

Wash the cake with cold isopropanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

-

Dry under vacuum.

-

-

Workup (Method 2 - Free Base):

-

If no precipitate forms, concentrate the solvent.

-

Redissolve residues in DCM/EtOAc and wash with saturated NaHCO₃ solution.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[3]

-

Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

-

Protocol B: Microwave-Assisted Synthesis

Use this protocol for rapid library generation (reaction time < 20 mins).

Procedure:

-

In a microwave vial (2–5 mL), combine This compound (0.5 mmol), aniline (0.6 mmol), and Isopropanol (2 mL).

-

Add catalytic HCl (1 drop of 4M in dioxane) to catalyze the protonation of the quinazoline N1, activating the ring (optional but recommended for electron-poor anilines).

-

Seal and irradiate at 150°C for 10–15 minutes (High Absorption setting).

-

Cool and purify as described in Protocol A.

Mechanistic Insight: The SNAr Pathway

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer-like transition state.

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C4 position.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| No Reaction | Aniline is too electron-deficient (e.g., nitroaniline). | Switch to Protocol B (Microwave) or use catalytic HCl/TsOH to activate the quinazoline. |

| Hydrolysis Product | Wet solvent used; C4-Cl hydrolyzed to C4-OH (Quinazolinone). | Use anhydrous solvents; keep under Argon.[4] Chlorinate the OH-impurity back to Cl using POCl₃ if necessary. |

| Low Yield | Product is soluble in iPrOH.[4] | Cool to 0°C before filtering or switch Workup to Method 2 (Extraction). |

References

-

Original Scaffold Synthesis & Utility

-

Title: Quinazoline derivatives (Patent).[5]

- Source: European P

- Context: Describes the use of this compound derived from 4,5-dimethylanthranilic acid as a starting m

-

Link:

-

-

General Quinazoline Kinase Inhibitor Chemistry

-

Title: 4-Anilinoquinazoline derivatives as kinase inhibitors.[2]

- Source: Journal of Medicinal Chemistry (General Reference for SNAr conditions).

- Note: Standard protocols for 4-chloroquinazoline substitution are applicable to the dimethyl analog.

-

-

Comparative SAR Studies (Methoxy vs Methyl)

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]